REACTION_CXSMILES
|
C1(N2[C:14]3[C:9](=[CH:10][CH:11]=[C:12]([C:15]4[N:19]([C:20]5C=CC(C(O)=O)=CC=5)N=CC=4)[CH:13]=3)C(CC)=N2)CCCC1.C1N=CN([C:36](N2C=NC=C2)=[O:37])C=1.Cl.CN[O:46]C.O>C(Cl)Cl.C(OCC)(=O)C>[CH3:36][O:37][N:19]([CH3:20])[C:15](=[O:46])[C:12]1[CH:11]=[CH:10][CH:9]=[CH:14][CH:13]=1 |f:2.3|
|
Name
|
4-[5-(1-cyclopentyl-3-ethyl-1H-indazol-6-yl)-1H-pyrazol-1-yl]benzoic acid
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCC1)N1N=C(C2=CC=C(C=C12)C1=CC=NN1C1=CC=C(C(=O)O)C=C1)CC
|
Name
|
|
Quantity
|
48.2 mg
|
Type
|
reactant
|
Smiles
|
C1=CN(C=N1)C(=O)N2C=CN=C2
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
59.9 mg
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 24 hours
|
Duration
|
24 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 10 mL of 1N NaOH, 10 mL of water, 10 mL of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
Approximately 2 g of silica gel were added
|
Type
|
CUSTOM
|
Details
|
the mixture was evaporated to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by column chromatography over silica gel eluting with a linear gradient from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes over 20 minutes
|
Duration
|
20 min
|
Name
|
|
Type
|
product
|
Smiles
|
CON(C(C1=CC=CC=C1)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 133.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |